2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol is a chemical compound notable for its unique molecular structure, which combines a pyrazole and a pyrimidine ring linked to an ethanol group. This compound has attracted attention in medicinal chemistry due to its potential applications in drug development, particularly in the context of targeting specific biological pathways and inhibiting certain enzymes.
The compound is synthesized through various chemical reactions involving pyrazole and pyrimidine derivatives. It is primarily studied in academic and industrial laboratories focused on organic synthesis and pharmaceutical development.
2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol can be classified as a heterocyclic organic compound. It falls under the category of nitrogen-containing compounds, specifically those that include pyrazole and pyrimidine rings, which are often found in biologically active molecules.
The synthesis of 2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol typically involves multi-step reactions. One common method includes the reaction of 3,5-dimethylpyrazole with a pyrimidine derivative. The process often employs reagents such as acetylacetone, which facilitates the formation of the desired compound through condensation reactions.
The molecular structure of 2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol features:
The molecular formula is CHNO, with a molar mass of approximately 220.23 g/mol. The compound's structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol can undergo several chemical transformations:
Common reagents for these reactions include:
Reaction conditions are optimized based on temperature control and pH management to achieve desired products efficiently.
The mechanism of action of 2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol is primarily associated with its role as a kinase inhibitor. By binding to specific kinase enzymes, it interferes with cellular signaling pathways that are crucial for cell growth and proliferation.
Research indicates that this compound may inhibit certain protein kinases involved in cancer progression, making it a candidate for further investigation in oncology studies.
2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol has several notable applications:
The synthesis of 2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol (PubChem CID: 2218330, C₉H₁₁N₅O) relies on strategic bond formation between pyrazole and pyrimidine heterocycles. The core scaffold is typically constructed via nucleophilic aromatic substitution (SNAr), where 4,6-dichloropyrimidine undergoes sequential displacement: first with pyrazole at the C4 position under basic conditions (NaH/DMF, 0-5°C), followed by ethanolamine at C6 to yield the target compound [2] [4]. This selectivity arises from the C4 chloride's superior leaving group ability due to the electron-withdrawing pyrimidine nitrogen.
Alternative routes employ palladium-catalyzed cross-coupling for derivatized variants. Suzuki-Miyaura reactions enable aryl group installation at pyrimidine C5 using 4,6-dichloro-5-iodopyrimidine intermediates, while Sonogashira couplings introduce alkynyl side chains. These methods achieve 70-85% yields but require stringent anhydrous conditions [4] [6]. Microwave-assisted cyclization (120°C, 30 min) accelerates pyrazole ring formation, improving atom economy by 25% compared to reflux methods [9].
Table 1: Synthetic Methods for Pyrazole-Pyrimidine Hybrids
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
SNAr | NaH/DMF, 0-5°C, 12h | 78-82 | Regioselective, no metal catalysts |
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃/EtOH, 80°C, 8h | 75-85 | Diverse C5-aryl substitution |
Microwave Cyclization | 120°C, μW, EtOH, 30min | 88 | Rapid, high atom economy |
One-Pot Functionalization | TBAI/DMSO, 100°C, 6h | 91 | Sequential SNAr without isolation |
Achieving site-specific modification of the pyrimidine ring is critical for bioactivity optimization. Cesium carbonate (Cs₂CO₃) in anhydrous DMF uniquely promotes O-alkylation over N-alkylation (9:1 selectivity) at 0°C due to the cesium ion’s large ionic radius, which stabilizes oxyanion intermediates. This contrasts with K₂CO₃, which favors N-alkylation (58% N vs 42% O) [10]. Computational studies confirm a 3.2 kcal/mol lower energy barrier for O-transition states with Cs₂CO₃ [10].
Directing group strategies further enhance regiocontrol. 2-Aminopyrimidines coordinate with Pd(II) to enable C-H arylation at C5, while N-oxide derivatives facilitate halogenation at C4. For 2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol, the ethanolamine moiety directs electrophiles to the pyrimidine C5 position via hydrogen-bonded templates, enabling metal-free bromination (NBS/CHCl₃, 73% yield) [5] [10].
Table 2: Regioselective Modification Strategies
Directing Group | Reaction | Position Modified | Selectivity (%) |
---|---|---|---|
Ethanolamine | Bromination (NBS) | C5 | 90 |
N-oxide | Chlorination (POCl₃) | C4 | 95 |
Pyrazole | Nitration (HNO₃/Ac₂O) | C5 | 88 |
None (Cs₂CO₃) | O-Alkylation | C2-O | 89 |
Sustainable synthesis of pyrazole-pyrimidine hybrids leverages magnetic nanocatalysts and solvent-free systems. Fe₃O₄-supported ZnS nanoparticles catalyze pyrazole-pyrimidine cyclization in water, achieving 94% yield with >99% atom economy. The catalyst is recovered magnetically and reused ≥10 times without activity loss [3]. Mechanochemical grinding eliminates solvents entirely: ball-milling 4,6-dichloropyrimidine, pyrazole, and ethanolamine with K₂CO₃ yields 89% product in 45 minutes [9].
Phase-transfer catalysts like tetrabutylammonium iodide (TBAI) enable one-pot multistep reactions in aqueous ethanol. This system converts 4,6-dichloropyrimidine to 2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol in a single vessel (91% yield), reducing waste by 60% compared to stepwise protocols [5] [10]. Microwave irradiation further cuts energy use, with a 5-fold reduction in reaction time and 30% lower E-factor [9].
Structural diversification of 2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol tailors it for specific biological targets. Sulfonamide coupling at the ethanolamine terminus (e.g., with 4-(trifluoromethoxy)benzenesulfonyl chloride) yields analogs with sub-micromolar CRF1 receptor affinity (IC₅₀ = 19.2 nM vs antalarmin’s 9.7 nM) [1] [8]. Amide formation with cinnamic acids enhances Hsp90 inhibition (IC₅₀ = 2.44 μM) by enabling hydrogen bonding to Asp93 [9].
Metal complexation amplifies anticancer effects. Cu(II) complexes with Schiff base derivatives of the compound induce ROS-mediated apoptosis in MCF-7 cells (IC₅₀ = 4.72 μM), while propargylation at O or N atoms creates click chemistry handles for bioconjugation [7] [9]. Molecular docking confirms that C5-aryl modifications improve hydrophobic contact with kinase ATP pockets, reducing B-RafV600E activity (IC₅₀ = 0.49 μM) [7] [8].
Table 3: Bioactive Derivatives of the Core Scaffold
Modification | Biological Target | Activity (IC₅₀/KD) | Key Structural Feature |
---|---|---|---|
Sulfonamide at ethanolamine | CRF1 receptor | 19.2 nM | 4-(Trifluoromethoxy)phenyl group |
Cinnamoyl amide | Hsp90 ATPase | 2.44 μM | α,β-Unsaturated carbonyl |
C5-p-Bromophenyl | B-RafV600E | 0.49 μM | Aryl halide motif |
Cu(II)-Schiff base complex | Caspase-3 activation | 4.72 μM (MCF-7) | Metal-chelation site |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1